molecular formula C11H19NO3 B027742 3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER CAS No. 108852-41-1

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER

Cat. No.: B027742
CAS No.: 108852-41-1
M. Wt: 213.27 g/mol
InChI Key: BBCFOMHGZMWTHH-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)ethyl 3-oxobutanoate is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate typically involves the reaction of piperidine with ethyl acetoacetate. The process can be carried out under basic conditions, where piperidine acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-YL)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Piperidin-1-YL)ethyl 3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.

    Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the 3-oxobutanoate moiety may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(Piperidin-1-YL)ethyl acetate
  • 2-(Piperidin-1-YL)ethyl propionate
  • 2-(Piperidin-1-YL)ethyl butyrate

Comparison: Compared to these similar compounds, 2-(Piperidin-1-YL)ethyl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-piperidin-1-ylethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(13)9-11(14)15-8-7-12-5-3-2-4-6-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCFOMHGZMWTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609314
Record name 2-(Piperidin-1-yl)ethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108852-41-1
Record name 2-(Piperidin-1-yl)ethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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